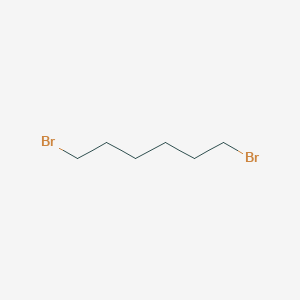

1,6-Dibromohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7306. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,6-dibromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRHVVLXEBNBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044452 | |

| Record name | 1,6-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Hexane, 1,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dibromohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-03-8 | |

| Record name | 1,6-Dibromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dibromohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dibromohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dibromohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIBROMOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L71Q7Y230 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,6-Dibromohexane: Chemical Properties, Specifications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dibromohexane is a versatile bifunctional alkyl halide that serves as a crucial building block in a multitude of organic syntheses.[1][2] Its linear six-carbon chain with terminal bromine atoms allows it to act as a flexible spacer or cross-linking agent in the construction of more complex molecular architectures.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and use, and visualizations of key reaction pathways.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[3][4] It is characterized by its non-polar nature, leading to low solubility in water but good solubility in common organic solvents such as ethanol, ether, benzene, and chloroform.[1][3]

General and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂Br₂ |

| Molecular Weight | 243.97 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.586 g/mL at 25 °C |

| Melting Point | -2 to -2.5 °C |

| Boiling Point | 243 °C at 760 mmHg |

| Refractive Index | 1.507 at 20 °C |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, chloroform |

Chemical Identifiers

| Identifier | Value |

| CAS Number | 629-03-8 |

| InChI | InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2 |

| InChIKey | SGRHVVLXEBNBDV-UHFFFAOYSA-N |

| SMILES | C(CCCBr)CCBr |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in further organic reactions are presented below.

Synthesis of this compound from 1,6-Hexanediol

Method 1: Using Hydrobromic Acid

This protocol describes the synthesis of this compound from 1,6-hexanediol using hydrobromic acid.

-

Materials: 1,6-hexanediol, 48% aqueous hydrobromic acid, benzene, aqueous sodium hydroxide (NaOH), aqueous hydrochloric acid (HCl).

-

Procedure:

-

To a reaction vessel, add 1 mole of 1,6-hexanediol and 8 equivalents of 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the product with benzene.

-

Wash the benzene layer sequentially with aqueous NaOH and aqueous HCl.

-

Remove the benzene by rotary evaporation to yield the crude product. The product can be further purified by distillation.

-

Method 2: Using N-Bromosuccinimide and Triphenylphosphine

This method, a variation of the Appel reaction, provides an alternative route to this compound.

-

Materials: 1,6-hexanediol, N-Bromosuccinimide (NBS), triphenylphosphine (PPh₃), dichloromethane (DCM).

-

Procedure:

-

In a flask, dissolve 3 mmol of NBS in 10 mL of dichloromethane.

-

Cool the solution to -78 °C.

-

Sequentially add 3 mmol of triphenylphosphine and 1 mmol of 1,6-hexanediol dropwise to the cooled NBS solution.

-

Allow the reaction mixture to warm to room temperature and stir in the dark for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under vacuum.

-

Purify the product by flash chromatography on a silica gel column.

-

Application of this compound in Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers. In this example, this compound can be used to synthesize a bis-ether by reacting with a suitable alcohol or phenol in the presence of a base.

-

General Protocol:

-

Dissolve the chosen alcohol or phenol in a suitable solvent (e.g., ethanol, THF).

-

Add a strong base (e.g., sodium hydroxide, sodium hydride) to deprotonate the hydroxyl group, forming an alkoxide or phenoxide.

-

Add 0.5 equivalents of this compound to the solution of the nucleophile.

-

Heat the reaction mixture to reflux for a specified time, monitoring the reaction by TLC.

-

After completion, cool the mixture and perform a work-up, which typically involves extraction and washing.

-

Purify the resulting bis-ether product by recrystallization or column chromatography.

-

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: General workflow for Williamson ether synthesis with this compound.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system. It is also harmful if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

The utility of this compound is demonstrated in its application as a precursor in the synthesis of various valuable compounds. For instance, it is a key reagent in the preparation of certain polyfluorene ionomers used in alkaline fuel cells.[4] It also serves as a cross-linking agent for glycuronans and is used in the synthesis of novel benzo[b]xanthone derivatives that have shown potential antitumor activity.[4] In the pharmaceutical industry, it is an intermediate in the synthesis of the hypotensive drug hexamethonium bromide.[3]

Conclusion

This compound is a fundamental and versatile chemical intermediate with a well-defined property profile. Its utility in organic synthesis is broad, ranging from the formation of polymers to the creation of pharmacologically active molecules. The experimental protocols provided herein offer a practical guide for researchers and professionals in the fields of chemistry and drug development to effectively utilize this important compound in their work. As with all chemical reagents, proper safety precautions are paramount when handling this compound.

References

- 1. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,6-Dibromohexane from 1,6-Hexanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 1,6-hexanediol to 1,6-dibromohexane, a valuable bifunctional electrophile in organic synthesis. The document details various experimental protocols, presents quantitative data for comparative analysis, and outlines the underlying reaction mechanisms.

Introduction

This compound is a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other specialty chemicals.[1][2][3] Its utility stems from the presence of two reactive bromine atoms, allowing for sequential or simultaneous nucleophilic substitution reactions. The most common precursor for its synthesis is 1,6-hexanediol, a readily available and relatively inexpensive starting material.[4] This guide explores the principal methods for this transformation, focusing on the use of hydrobromic acid, the Appel reaction, and phosphorus-based reagents.

Reaction Pathway

The fundamental transformation involves the substitution of the two hydroxyl groups of 1,6-hexanediol with bromine atoms. This is typically achieved through an SN2 mechanism, where a bromide ion displaces a protonated hydroxyl group (or a derivative thereof).

Caption: General reaction scheme for the synthesis of this compound from 1,6-hexanediol.

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as yield, reaction conditions, and the availability and cost of reagents. The following table summarizes quantitative data from various reported methods for the synthesis of this compound from 1,6-hexanediol.

| Reagent(s) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 48% aq. HBr | Toluene | 18 hours | Reflux | 83 | [5][6] |

| 48% aq. HBr | Benzene | 4 hours | Reflux | 95 (GC Purity) | [5][7] |

| N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃) | Dichloromethane | 12 hours | -78 to 20 | 97 | [5][8] |

| 48% aq. HBr, Concentrated H₂SO₄ | None | ~1.5 hours to reflux | Reflux | Not specified | [1][2] |

| Phosphorus Tribromide (PBr₃) | Not specified | Not specified | ≤ 40 | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes.

Method 1: Synthesis using Hydrobromic Acid

This is a classical and cost-effective method for the bromination of diols. The reaction is typically carried out by heating the diol with concentrated aqueous hydrobromic acid, often with azeotropic removal of water to drive the equilibrium towards the product.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,6-hexanediol (1 mole) and 48% aqueous hydrobromic acid (8 equivalents).[7]

-

Add a suitable solvent for azeotropic water removal, such as toluene or benzene.[5][6][7]

-

Heat the mixture to reflux and continue heating for 4-18 hours, collecting the water in the Dean-Stark trap.[5][6][7]

-

After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

-

Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6][9]

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[1]

Method 2: Synthesis via the Appel Reaction

The Appel reaction provides a milder alternative to the hydrobromic acid method, often resulting in higher yields and cleaner reactions. This method utilizes a combination of a phosphine (typically triphenylphosphine) and a halogen source (such as N-bromosuccinimide or carbon tetrabromide).

-

In a flask, dissolve N-bromosuccinimide (NBS) (3 mmol) in dichloromethane (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Sequentially add triphenylphosphine (3 mmol) and 1,6-hexanediol (1 mmol) dropwise to the cold NBS solution.

-

Stir the reaction mixture in the dark and allow it to warm to room temperature over 12 hours.

-

Monitor the reaction progress by TLC (eluent: petroleum ether-ethyl acetate, 20:1).

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the resulting residue by flash chromatography on a silica gel column using petroleum ether-ethyl acetate (30:1) as the eluent to isolate this compound.

Method 3: Synthesis using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is another effective reagent for converting alcohols to alkyl bromides. The reaction is generally faster than the hydrobromic acid method but requires careful handling of the corrosive and water-sensitive PBr₃.

Procedure:

-

In a flask equipped with a dropping funnel and a reflux condenser, place 1,6-hexanediol.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise with stirring. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 40 °C) to complete the reaction.[5]

-

Pour the reaction mixture onto crushed ice to quench the excess PBr₃.

-

Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Purify the product by vacuum distillation.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound is outlined in the following diagram.

Caption: General experimental workflow for the synthesis and purification of this compound.

Signaling Pathways (Reaction Mechanisms)

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Hydrobromic Acid Method (SN2 Mechanism)

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Caption: SN2 mechanism for the conversion of an alcohol to an alkyl bromide using HBr.

Appel Reaction Mechanism

The Appel reaction involves the in-situ formation of a phosphonium salt, which activates the hydroxyl group for nucleophilic attack.

Caption: Simplified mechanism of the Appel reaction for the bromination of an alcohol.

Conclusion

The synthesis of this compound from 1,6-hexanediol can be achieved through several effective methods. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, cost, and available equipment. The hydrobromic acid method is economical for large-scale synthesis, while the Appel reaction offers a milder alternative with high yields for smaller-scale, more sensitive applications. Proper purification techniques, such as vacuum distillation or column chromatography, are essential to obtain high-purity this compound for subsequent applications.

References

- 1. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,6 Dibromohexane Manufacturer, Supplier, and Exporter [yogiintermediates.com]

- 4. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Sciencemadness Discussion Board - prepration of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

Spectroscopic data for 1,6-Dibromohexane (NMR, IR, Mass Spec)

This guide provides a comprehensive overview of the key spectroscopic data for 1,6-dibromohexane, presented for researchers, scientists, and professionals in drug development. The information is organized into clear data tables, detailed experimental protocols, and a visual workflow to facilitate understanding and application in a laboratory setting.

Overview of this compound

Chemical Structure:

Molecular Formula: C₆H₁₂Br₂

Molecular Weight: 243.97 g/mol

Appearance: Colorless to pale yellow liquid.

CAS Number: 629-03-8

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.41 | Triplet | 4H | Br-CH₂ -(CH₂)₄-CH₂-Br |

| 1.88 | Quintet | 4H | Br-CH₂-CH₂ -(CH₂)₂-CH₂-CH₂-Br |

| 1.48 | Quintet | 4H | Br-(CH₂)₂-CH₂ -CH₂-(CH₂)₂-Br |

Solvent: CDCl₃. Reference: TMS (δ 0.00 ppm).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 33.8 | C H₂-Br |

| 32.7 | CH₂-C H₂-Br |

| 28.0 | -(CH₂)₂-C H₂-(CH₂)₂- |

Solvent: CDCl₃. Broadband proton decoupled.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940 - 2860 | Strong | C-H (alkane) stretching |

| 1465 - 1450 | Medium | C-H bending (scissoring) |

| 1255 | Medium | CH₂ wagging |

| 645 | Strong | C-Br stretching |

Sample preparation: Liquid film.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for this compound (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 163/165 | High | [Br(CH₂)₆]⁺ |

| 135/137 | Medium | [Br(CH₂)₄]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 55 | Base Peak | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic M+2 peaks for bromine-containing fragments.[1][2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution is then transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).[3]

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz

-

Pulse Program: zg30

-

Acquisition Time (AQ): ~3.0 s[4]

-

Relaxation Delay (D1): 2.0 s

-

Number of Scans (NS): 8-16

-

Spectral Width: 0-10 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz

-

Pulse Program: zgpg30 (power-gated decoupling)

-

Acquisition Time (AQ): ~1.0 s[5]

-

Relaxation Delay (D1): 2.0 s[5]

-

Number of Scans (NS): 128 or more, depending on concentration[5]

-

Spectral Width: 0-200 ppm

-

Decoupling: Broadband proton decoupling during acquisition

Infrared (IR) Spectroscopy

Sample Preparation:

As this compound is a liquid at room temperature, the spectrum is conveniently obtained using the neat liquid. A thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[6] Alternatively, a drop of the liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

FTIR Acquisition Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance or Absorbance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty sample holder (or clean ATR crystal) is recorded prior to the sample scan.

Mass Spectrometry

Instrumentation and Method:

The mass spectrum is typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent)

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-300

-

Transfer Line Temperature: 280 °C

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1,6-Dibromohexane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility of 1,6-Dibromohexane

This compound is a non-polar to weakly polar molecule due to the presence of the two carbon-bromine bonds.[1] Following the principle of "like dissolves like," it is generally soluble in non-polar and weakly polar organic solvents and exhibits poor solubility in highly polar solvents like water.[1][2] The available qualitative data from various chemical and safety data sheets is summarized below. The term "miscible" indicates that the substances form a homogeneous solution in all proportions.

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble/Miscible[3][4][5] |

| Methanol | Soluble | |

| Ethers | Diethyl Ether | Soluble/Miscible[3][4][5] |

| Ketones | Acetone | Soluble[5] |

| Esters | Ethyl Acetate | Soluble |

| Halogenated Hydrocarbons | Dichloromethane | Soluble |

| Chloroform | Soluble[4] | |

| Aromatic Hydrocarbons | Benzene | Soluble[4] |

| Toluene | Soluble[6] | |

| Aliphatic Hydrocarbons | Hexane | Soluble[6] |

| Polar Protic Solvents | Water | Insoluble/Sparingly Soluble[4][6] |

Experimental Protocol for Quantitative Solubility Determination

The following is a standard methodology for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Syringes for sample injection

-

Vials with septa

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.

-

For example, prepare standards at 1, 5, 10, 20, and 50 mg/mL.

-

-

Generation of a Saturated Solution:

-

In a sealed vial, add an excess amount of this compound to a known volume of the solvent at a precisely controlled temperature. The presence of a distinct second phase (undissolved this compound) is crucial to ensure saturation.

-

Agitate the mixture vigorously using a temperature-controlled shaker or a magnetic stirrer in a water bath for a sufficient period to reach equilibrium. This can range from several hours to a few days. Preliminary experiments may be needed to determine the equilibration time.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is reached, cease agitation and allow the undissolved phase to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution) using a syringe. It is critical to avoid disturbing the undissolved layer.

-

Dilute the extracted sample with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using Gas Chromatography (GC). Inject a known volume of the sample onto the GC column.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the solvent at that specific temperature.

-

Data Presentation: The results should be expressed in appropriate units, such as grams of solute per 100 mL of solvent (g/100mL) or as a mole fraction, at the specified temperature.

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Conclusion

While the readily available literature provides a good qualitative understanding of the solubility of this compound in common organic solvents, quantitative data remains elusive. The provided experimental protocol offers a robust framework for researchers to determine these precise values, which are critical for optimizing reaction conditions, purification processes, and the formulation of products in the pharmaceutical and chemical industries. Understanding the solubility behavior of this versatile building block is a fundamental step in harnessing its full potential in synthesis and material science.

References

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. flexbooks.ck12.org [flexbooks.ck12.org]

- 3. CAS 629-03-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 629-03-8 [chemicalbook.com]

- 5. pacificbiochem.com [pacificbiochem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 1,6-Dibromohexane: CAS Number, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 1,6-Dibromohexane, identified by the CAS number 629-03-8 .[1][2][3] This document outlines its critical safety information, handling procedures, and toxicological data, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is an alkyl halide used as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and polymers. It is typically a colorless to pale yellow or light brown liquid.[2][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 629-03-8 | [2][3] |

| Molecular Formula | C₆H₁₂Br₂ | [2] |

| Molecular Weight | 243.97 g/mol | [2][3] |

| Appearance | Clear, colorless to light yellow/brown liquid | [2][4][5] |

| Melting Point | -2 to -2.5 °C | [6] |

| Boiling Point | 243 °C | |

| Density | 1.586 g/mL at 25 °C | [6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [4][7] |

| Water Solubility | 37.5 mg/L | [6] |

| log Pow | 3.97 | [6] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent adverse health effects and environmental contamination.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[6][8][9]

-

Skin Sensitization (Category 1/1B) : H317 - May cause an allergic skin reaction.[6][8][9][10]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.

-

Hazardous to the Aquatic Environment, Long-term (Chronic, Category 2) : H411 - Toxic to aquatic life with long lasting effects.[6][8][9]

GHS Label Elements

| Pictogram(s) | GHS07 (Exclamation Mark), GHS09 (Environment)[7] |

| Signal Word | Warning [6][7] or Danger [10] |

| Hazard Statements | H302, H317, H411 (and others, see section 2.1) |

| Precautionary Statements | P261, P264, P273, P280, P301 + P312, P302 + P352[7] |

Toxicological Data

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Source |

| Oral LD50 | Rat | 1800 mg/kg | [8] |

| Dermal LD50 | Rabbit | > 2000 mg/kg | [8] |

| Intraperitoneal LD50 | Mouse | 270 mg/kg | [5] |

Safe Handling and Storage Workflow

Proper handling and storage are paramount to ensure safety. The following diagram illustrates the logical workflow for managing this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

Detailed Safety Protocols

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection : Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Wear impervious clothing, such as a lab coat, to prevent skin contact.[6][10]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]

First Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][6]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[4][6]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10]

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.[6] Remove all sources of ignition. Wear appropriate PPE, including respiratory protection.[10] Contain the spill using an inert absorbent material like sand or vermiculite.[2][4] Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[2][10] Prevent the spill from entering drains or waterways.[4][10]

Experimental Protocol Example: Synthesis of this compound

This compound is a key intermediate in many synthetic pathways. Below is a representative protocol for its synthesis from 1,6-hexanediol.

Reaction: HO(CH₂)₆OH → Br(CH₂)₆Br

Methodology: Synthesis via Hydrobromic Acid

This procedure is adapted from a common method for converting diols to dibromides.[2]

-

Apparatus Setup : Equip a four-neck round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.

-

Initial Charge : Charge the flask with one mole equivalent of 1,6-hexanediol and a small amount of 48% aqueous hydrobromic acid. Stir at room temperature until the diol is fully dissolved.

-

Acid Addition : Raise the temperature to 40°C. Slowly add concentrated sulfuric acid dropwise via the dropping funnel, carefully monitoring the temperature.

-

Reflux : After the sulfuric acid addition is complete, add the remaining hydrobromic acid (total of ~8 mole equivalents). Gradually increase the temperature to bring the mixture to reflux (approximately 1.5 hours). Maintain reflux for 4 hours.

-

Workup : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic phase.

-

Washing : Wash the organic phase with equal volumes of water, followed by a 5% sodium carbonate solution to neutralize any remaining acid.

-

Purification : Perform steam distillation on the crude product. Dry the distilled organic phase over anhydrous calcium chloride.

-

Final Distillation : Purify the final product by vacuum distillation, collecting the fraction at 143-145°C / 3.9 kPa to yield this compound.

The following diagram illustrates the experimental workflow for this synthesis.

Caption: Synthesis workflow for this compound from 1,6-Hexanediol.

Conclusion

This compound is a valuable reagent in chemical synthesis but requires careful and informed handling due to its associated hazards. This guide provides the essential safety data, handling protocols, and a representative synthetic methodology to support its safe use in research and development environments. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and ensure all institutional safety protocols are followed.

References

- 1. benchchem.com [benchchem.com]

- 2. Sciencemadness Discussion Board - prepration of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. 1,6 Dibromohexane Manufacturer, Supplier, and Exporter [yogiintermediates.com]

- 4. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C6H12Br2 | CID 12368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

Mechanism of nucleophilic substitution on 1,6-Dibromohexane

An In-Depth Technical Guide to the Mechanism of Nucleophilic Substitution on 1,6-Dibromohexane

Introduction

This compound is a versatile bifunctional electrophile extensively utilized in organic synthesis.[1][2] Its structure, featuring a six-carbon chain with bromine atoms at the terminal positions, makes it a valuable precursor for synthesizing a variety of linear and cyclic compounds.[1][2][3] The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, which are central to the reactivity of this molecule.[1] This guide provides a comprehensive analysis of the nucleophilic substitution mechanisms governing the reactions of this compound, intended for researchers and professionals in drug development and chemical synthesis.

Core Principles of Nucleophilic Substitution

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a bromide ion) on a substrate by a nucleophile, a species with a lone pair of electrons.[4][5] The mechanism of these reactions is primarily dictated by the structure of the alkyl halide, the nature of the nucleophile, the leaving group's ability, and the solvent.[6] Two primary mechanisms are considered: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[6][7]

-

SN1 Reaction: A two-step process involving the formation of a carbocation intermediate.[6][8] The rate of this reaction is dependent only on the concentration of the substrate.[9] It is favored by tertiary alkyl halides, weak nucleophiles, and polar protic solvents.[10][11]

-

SN2 Reaction: A single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][12][13] The reaction rate depends on the concentrations of both the substrate and the nucleophile.[12][14] This mechanism is favored by primary and methyl halides, strong nucleophiles, and polar aprotic solvents, and is sensitive to steric hindrance.[10][15]

Mechanism of Substitution on this compound

The carbon atoms bonded to the bromine atoms in this compound are primary. Primary alkyl halides are sterically unhindered, and the formation of a primary carbocation is energetically unfavorable.[5][15] Consequently, nucleophilic substitution on this compound proceeds almost exclusively via the SN2 mechanism .[15]

The reaction involves a backside attack by the nucleophile on one of the terminal carbon atoms, leading to an inversion of configuration at the reaction center.[8] Given the presence of two reactive sites, the reaction can proceed through two main pathways: intermolecular substitution and intramolecular cyclization.

Intermolecular Double Substitution

This is the more common pathway where two equivalents of an external nucleophile react sequentially at both ends of the hexane chain. The first substitution forms a 6-bromohexyl derivative, which then undergoes a second SN2 reaction to yield the final disubstituted product.

Nu:⁻ + Br-(CH₂)₆-Br → Nu-(CH₂)₆-Br + Br⁻ Nu:⁻ + Nu-(CH₂)₆-Br → Nu-(CH₂)₆-Nu + Br⁻

Intramolecular Cyclization (Wurtz Reaction)

While typical nucleophilic substitution with common nucleophiles leads to linear products, this compound can undergo intramolecular cyclization under specific conditions, most notably the Wurtz reaction.[16][17] When treated with a reactive metal like sodium in an ether solvent, the two ends of the alkyl chain are coupled to form a cyclic compound.[17][18] This specific type of reductive coupling is also referred to as Freund's method for synthesizing cycloalkanes.[19]

Br-(CH₂)₆-Br + 2 Na → cyclohexane + 2 NaBr

This reaction is particularly useful for forming rings, though its yields can be variable for larger rings.[16]

Data Presentation

The following table summarizes the key factors influencing the reaction pathways of this compound.

| Factor | Condition | Preferred Mechanism | Predominant Pathway | Expected Product Type |

| Substrate Structure | Primary Dihalide | SN2 | - | - |

| Nucleophile | Strong, Unhindered (e.g., I⁻, RS⁻, N₃⁻) | SN2 | Intermolecular | Disubstituted Alkane |

| Nucleophile | Bulky (e.g., t-BuO⁻) | SN2 | Elimination (E2) may compete | Alkenes/Dienes |

| Reactant | Metal (e.g., Na, Zn) | Radical/Organometallic | Intramolecular | Cycloalkane[17][18][20] |

| Solvent | Polar Aprotic (e.g., Acetone, DMF, DMSO) | SN2 | Favors SN2 rate | Disubstituted Alkane |

| Solvent | Polar Protic (e.g., Ethanol, Water) | SN2 | May slow SN2 rate slightly | Disubstituted Alkane |

Experimental Protocols

Protocol 1: Intermolecular Double Substitution with Sodium Thiocyanate

This protocol describes a typical procedure for the synthesis of 1,6-dithiocyanohexane.[21]

Materials:

-

This compound

-

Sodium thiocyanate (NaSCN)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

-

Add sodium thiocyanate (2.2 eq) to the solution.

-

Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

-

Heat the mixture to reflux (approx. 56°C) and maintain stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Filter the mixture to remove the sodium bromide precipitate and any unreacted sodium thiocyanate.

-

Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Intramolecular Cyclization (Wurtz Reaction)

This protocol outlines the synthesis of cyclohexane from this compound.[16][17]

Materials:

-

This compound

-

Sodium metal

-

Anhydrous diethyl ether or dioxane

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

-

Set up a dry round-bottom flask with a reflux condenser and dropping funnel under an inert atmosphere.

-

Place finely cut sodium metal (2.2 eq) in the flask with anhydrous diethyl ether.

-

Dissolve this compound (1.0 eq) in a separate portion of anhydrous diethyl ether and place it in the dropping funnel.

-

Heat the ether in the flask to a gentle reflux.

-

Add the this compound solution dropwise to the refluxing mixture over several hours (maintaining high dilution favors intramolecular reaction).

-

After the addition is complete, continue to reflux the mixture until the sodium metal is consumed.

-

Cool the reaction mixture and cautiously quench any remaining sodium with a small amount of ethanol.

-

Add water to dissolve the sodium bromide salts.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and carefully distill the ether to obtain cyclohexane.

Visualizations

Caption: Generalized SN2 mechanism on this compound.

Caption: Intramolecular Wurtz reaction pathway for this compound.

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The nucleophilic substitution reactions of this compound are governed predominantly by the SN2 mechanism due to its primary alkyl halide structure. This reactivity allows for straightforward intermolecular double substitution with a variety of strong nucleophiles to form linear, disubstituted hexane derivatives. Furthermore, under specific reductive conditions such as the Wurtz reaction, it serves as a key substrate for intramolecular cyclization to synthesize cyclohexane. A thorough understanding of these competing pathways and the factors that control them is essential for leveraging this compound effectively in complex organic synthesis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. savemyexams.com [savemyexams.com]

- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. gacariyalur.ac.in [gacariyalur.ac.in]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 17. Question No: 22 Given the conversion of this compound to cyclohexane.. [askfilo.com]

- 18. 1,6 Dibromohexane can be converted to cyclohexane, when treated with Na .. [askfilo.com]

- 19. [Solved] 1,6 Dibromohexane can be converted to cyclohexane, when treated .. [askfilo.com]

- 20. 1,6 Dibromohexane can be converted to cyclohexane, when treated with \mat.. [askfilo.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermochemical Properties of 1,6-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 1,6-dibromohexane (CAS No: 629-03-8), a versatile building block in organic synthesis. This document collates available data on its fundamental thermodynamic parameters, details the experimental methodologies for their determination, and presents logical workflows for these experimental processes.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. While much of the critically evaluated data is held in curated databases, this guide indicates their availability from authoritative sources such as the NIST/TRC Web Thermo Tables.

Table 1: Fundamental Thermochemical Properties of this compound

| Property | Symbol | Value | Source |

| Standard Enthalpy of Formation (Gas) | ΔfH°(g) | Data available | Cheméo[1] |

| Standard Enthalpy of Vaporization | ΔvapH° | Data available | NIST/TRC Web Thermo Tables |

| Liquid Phase Heat Capacity | Cp(l) | Data available | Cheméo, NIST/TRC Web Thermo Tables[1] |

| Ideal Gas Heat Capacity | Cp(g) | Data available | NIST/TRC Web Thermo Tables |

| Standard Entropy (Ideal Gas) | S°(g) | Data available | Contact author for details |

| Excess Enthalpy | HE | Data available | PubChem, SpringerMaterials[2] |

| Heat of Solution | ΔsolH | Data available | PubChem, SpringerMaterials[2] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source |

| Molecular Formula | C₆H₁₂Br₂ | ||

| Molecular Weight | 243.97 g/mol | ||

| Melting Point | -2 to -2.5 °C | ||

| Boiling Point | 243 °C | at 1 atm | [3] |

| Density | 1.586 g/mL | at 25 °C | |

| Vapor Pressure | <1 hPa | at 20 °C | [3] |

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of this compound relies on precise calorimetric and analytical techniques. The following sections detail the methodologies for key experimental procedures.

Determination of Liquid Heat Capacity (Cp(l)) by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid this compound can be accurately measured using Differential Scanning Calorimetry, following a procedure based on the ASTM E1269 standard.

Methodology:

-

Calibration: The DSC instrument is first calibrated for temperature and heat flow using certified standards, such as indium and sapphire.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Runs: A three-step procedure is employed:

-

Baseline Run: The DSC is run with two empty pans to obtain a baseline heat flow curve.

-

Sapphire Run: A sapphire standard of known mass is placed in the sample pan, and the experiment is repeated to determine the heat capacity calibration factor (KCp) as a function of temperature.

-

Sample Run: The sapphire is replaced with the this compound sample pan, and the experiment is run under the same conditions.

-

-

Thermal Program: A typical program involves equilibrating the sample at a starting temperature (e.g., 25 °C), followed by heating at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.

-

Calculation: The heat flow (dq/dt) is measured as the differential thermal power between the sample and reference pans. The specific heat capacity (Cp) is calculated using the following equation:

Cp = (dq/dt) / (m * β)

where:

-

dq/dt is the heat flow

-

m is the mass of the sample

-

β is the heating rate

-

Determination of Enthalpy of Vaporization (ΔvapH) by Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of this compound at different temperatures and applying the Clausius-Clapeyron equation. A static or dynamic method can be used.

Static Method Methodology:

-

Apparatus: A thermostatted vessel connected to a pressure transducer and a vacuum line.

-

Sample Preparation: A pure sample of this compound is degassed to remove any dissolved air by several freeze-pump-thaw cycles.

-

Measurement: The sample is introduced into the vessel, which is then evacuated. The vessel is immersed in a constant-temperature bath, and the system is allowed to reach equilibrium. The vapor pressure at that temperature is recorded.

-

Data Collection: The measurement is repeated at various temperatures.

-

Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). The enthalpy of vaporization is calculated from the slope of the resulting line, as described by the Clausius-Clapeyron equation:

d(ln P)/d(1/T) = -ΔvapH/R

where:

-

P is the vapor pressure

-

T is the absolute temperature

-

R is the ideal gas constant

-

Determination of Enthalpy of Combustion (ΔcH°) by Bomb Calorimetry

The standard enthalpy of combustion is determined using an isoperibol bomb calorimeter. For a liquid bromoalkane, special considerations are necessary to ensure complete combustion and to account for the final state of bromine.

Methodology:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard, typically benzoic acid.

-

Sample Preparation: A known mass of this compound is placed in a quartz crucible. To aid combustion, a known mass of a hydrocarbon oil (with a known enthalpy of combustion) may be added. A reducing agent, such as a solution of arsenious oxide, is often added to the bomb to ensure that all bromine is converted to bromide ions in the final aqueous solution.

-

Combustion: The sealed bomb is filled with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in the calorimeter, which is filled with a known amount of water. The sample is ignited, and the temperature change of the water is precisely measured.

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the amount of nitric acid formed (from residual nitrogen in the bomb) and to confirm the complete conversion of bromine to bromide.

-

Calculation: The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the auxiliary oil, the fuse wire, and the formation of nitric acid. The standard enthalpy of combustion of this compound is then calculated from the corrected heat release and the mass of the sample.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.

References

The Versatility of a Six-Carbon Linker: An In-depth Technical Guide to the Industrial Applications of 1,6-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,6-Dibromohexane, a linear alkyl dihalide, serves as a fundamental and versatile building block in a multitude of industrial and research applications. Its bifunctional nature, with reactive bromine atoms at both ends of a flexible six-carbon chain, allows for its use as a crosslinking agent, a monomer in polymerization reactions, and a key intermediate in the synthesis of a diverse array of complex molecules. This technical guide explores the core industrial applications of this compound, providing detailed experimental protocols for key syntheses, quantitative data for comparative analysis, and visualizations of relevant chemical and biological pathways.

Core Industrial Applications

The industrial utility of this compound spans several key sectors, primarily driven by its ability to introduce a hexamethylene spacer into molecular architectures. This C6 linker offers a balance of flexibility and defined length, which is crucial for tailoring the properties of the final products.

Polymer Chemistry

This compound is extensively used in the synthesis of a variety of polymers, where it can act as a monomer or a crosslinking agent. Its incorporation into polymer backbones or as pendant side chains can significantly influence the material's thermal stability, solubility, and mechanical and electronic properties.

a) Synthesis of Advanced Polymers:

-

Polyfluorene Ionomers: These polymers are crucial for applications in alkaline fuel cells due to their ion-conductive properties. This compound is used to introduce quaternized ammonium side chains onto the polyfluorene backbone, facilitating ion transport.

-

Poly(3-(5-hexenyl)thiophene) (P3HNT): In the field of organic photovoltaics, this compound is utilized in the synthesis of monomers for cross-linkable regioregular polythiophenes. This cross-linking capability helps to stabilize the morphology of the polymer film, enhancing the performance and longevity of photovoltaic cells.

b) Crosslinking Agent:

The difunctional nature of this compound makes it an effective crosslinking agent for various polymers, such as glycuronans, enhancing their mechanical strength and stability.

Organic Synthesis and Specialty Chemicals

As a versatile building block, this compound is a cornerstone in the synthesis of numerous organic compounds with specialized functions.

a) Ionic Liquids:

Dicationic ionic liquids, which possess two cationic centers linked by an alkyl chain, exhibit unique properties such as higher thermal stability and different phase behavior compared to their monocatonic counterparts. This compound is a common choice for the spacer unit in the synthesis of these materials.

b) Corrosion Inhibitors:

Gemini surfactants, which are composed of two amphiphilic moieties connected by a spacer, are highly effective corrosion inhibitors for metals like carbon steel, particularly in industrial settings such as oilfields. This compound is frequently used as the spacer to synthesize these specialized surfactants.

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a linker to create molecules with therapeutic potential.

a) Synthesis of Hexamethonium Bromide:

This compound, a ganglion-blocking agent historically used as an antihypertensive drug, is synthesized from this compound and trimethylamine.

b) Synthesis of Benzo[b]xanthone Derivatives with Antitumor Activity:

This compound can be used to introduce aminoalkoxy side chains onto the benzo[b]xanthone scaffold. These derivatives have shown potential as antitumor agents by inducing apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from the experimental protocols detailed in this guide, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Synthesis of Dicationic Ionic Liquids

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Methylimidazole | This compound | Toluene | 80 | 12 | Excellent |

| 1-Alkylimidazole | This compound | 4-methyl-2-pentanone | 80 | 12 | N/A |

Table 2: Synthesis of Gemini Surfactants for Corrosion Inhibition

| Intermediate | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Inhibition Efficiency (%) |

| 1-Dodecyl-1H-imidazole | This compound | Acetonitrile | 80 | 12 | Up to 96% |

Table 3: Synthesis of Nylon 6,10

| Monomer 1 | Monomer 2 | Solvent System | Polymerization Type | Yield |

| 1,6-Hexanediamine | Sebacoyl Chloride | Water/Hexane | Interfacial | N/A |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key industrial products derived from this compound.

Protocol 1: Synthesis of a Dicationic Ionic Liquid

This protocol describes the synthesis of 3,3'-(hexane-1,6-diyl)bis(1-alkylimidazolium) bromides.

Materials:

-

This compound

-

1-Alkylimidazole

-

Toluene or 4-methyl-2-pentanone (MIBK)

-

Ethyl acetate (for washing)

Procedure:

-

In a three-necked flask, dissolve this compound (58 mmol, 1 equivalent) in 10 mL of toluene or MIBK.

-

Prepare a solution of 1-alkylimidazole (122 mmol, 2.1 equivalents) in 10 mL of the same solvent.

-

Add the 1-alkylimidazole solution dropwise to the this compound solution at 0°C with magnetic stirring.

-

Add another 10 mL of the solvent and stir the solution for 15 minutes.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

A white solid precipitate (or liquid separation) will be observed.

-

Filter the solid precipitate under vacuum.

-

Wash the precipitate with toluene (3 x 50 mL) and ethyl acetate (3 x 50 mL).

-

Dry the final product in vacuo to afford the dicationic ionic liquid as a white solid.[1]

Protocol 2: Synthesis of a Gemini Surfactant for Corrosion Inhibition

This protocol details the synthesis of a cationic gemini surfactant with a C6 spacer.

Materials:

-

1-Dodecyl-1H-imidazole

-

This compound

-

Acetonitrile

Procedure:

-

Synthesize the intermediate, 1-dodecyl-1H-imidazole, by reacting dodecyl bromide with imidazole in the presence of KOH in acetonitrile.

-

In a reaction vessel, combine 1-dodecyl-1H-imidazole (0.2 mol) with this compound (0.1 mol) in 50 mL of acetonitrile.[2]

-

Reflux the reaction mixture for 12 hours at 80°C.[2]

-

After the reaction is complete, recrystallize the produced gemini surfactant from acetonitrile by evaporation under vacuum.[2]

Protocol 3: Synthesis of Nylon 6,10 via Interfacial Polymerization

This classic experiment demonstrates the synthesis of a polyamide using 1,6-hexanediamine, a derivative of this compound via reduction of the corresponding dinitrile.

Materials:

-

1,6-Hexanediamine

-

Sebacoyl chloride

-

Sodium hydroxide (NaOH)

-

Hexane

-

Distilled water

Procedure:

-

Prepare an aqueous solution of 1,6-hexanediamine (e.g., 0.5 M) containing NaOH (e.g., 0.5 M).

-

Prepare a solution of sebacoyl chloride (e.g., 0.2 M) in hexane.

-

Carefully pour the sebacoyl chloride solution on top of the aqueous 1,6-hexanediamine solution in a beaker to form two distinct layers.

-

A film of Nylon 6,10 will form at the interface of the two layers.

-

Using forceps, gently grasp the polymer film and pull it out of the beaker continuously. A "rope" of nylon can be drawn.

-

Wash the resulting nylon polymer thoroughly with water and then with a suitable solvent like ethanol or acetone to remove unreacted monomers and byproducts.

-

Allow the nylon to dry.

Protocol 4: Synthesis of an Aminoalkoxy-Benzo[b]xanthone Derivative

This protocol outlines a general method for the synthesis of xanthone derivatives with aminoalkoxy side chains, which have shown potential antitumor activity. This specific example is adapted for a hexyl linker derived from this compound.

Materials:

-

1,3-Dihydroxyxanthone

-

This compound

-

A desired amine (e.g., diethylamine)

-

Potassium carbonate (K2CO3)

-

Acetone or other suitable solvent

Procedure: Step 1: Synthesis of 1-Hydroxy-3-(6-bromohexyloxy)xanthone

-

In a round-bottom flask, dissolve 1,3-dihydroxyxanthone and potassium carbonate in acetone.

-

Add this compound to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

After the reaction is complete, filter the mixture and evaporate the solvent.

-

Purify the crude product by column chromatography to obtain 1-hydroxy-3-(6-bromohexyloxy)xanthone.

Step 2: Synthesis of the final aminoalkoxy derivative

-

Dissolve the 1-hydroxy-3-(6-bromohexyloxy)xanthone and an excess of the desired amine (e.g., diethylamine) in a suitable solvent.

-

Heat the mixture in a sealed tube or under reflux until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess amine under reduced pressure.

-

Purify the final product by column chromatography to yield the target aminoalkoxy-benzo[b]xanthone derivative.

Signaling Pathways and Logical Relationships

Antitumor Mechanism of Benzo[b]xanthone Derivatives

Certain benzo[b]xanthone derivatives, which can be synthesized using this compound as a linker for side chains, have demonstrated antitumor activity by inducing apoptosis in cancer cells through the mitochondrial pathway.[3][4] This signaling cascade is a critical process in programmed cell death and is a key target in cancer therapy.

References

- 1. Synthesis and properties of highly durable poly(fluorene-alt-tetrafluorophenylene) anion-conducting membranes with cyclic ammonium groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Biological Evaluation, and Preliminary Mechanistic Study of a Novel Mitochondrial-Targeted Xanthone - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 1,6-Dibromohexane: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dibromohexane is a valuable bifunctional electrophile widely employed in organic synthesis, particularly in the construction of pharmaceuticals, polymers, and other fine chemicals. Its C6 alkyl chain provides a flexible spacer, and the terminal bromine atoms serve as reactive handles for a variety of nucleophilic substitution and coupling reactions. This technical guide provides an in-depth exploration of the historical development of synthetic methods for this compound, offering detailed experimental protocols, comparative data, and a visual representation of the key synthetic pathways.

Historical Perspective: The Genesis of a Versatile Building Block

The first documented synthesis of this compound was reported in 1894 by William Henry Perkin Jr. and his student Edward Haworth. Their work, part of broader investigations into cyclization reactions and the formation of polymethylene derivatives, laid the groundwork for the synthesis of this important intermediate. While the exact yield from their initial synthesis is not well-documented, their method involved the reaction of 1,6-hexanediol with a brominating agent, a fundamental approach that continues to be the cornerstone of modern synthetic routes.

Core Synthetic Methodologies

The synthesis of this compound has evolved from early explorations to highly optimized industrial processes. The primary strategies can be categorized by their starting materials: 1,6-hexanediol, adipic acid, and hexane.

From 1,6-Hexanediol: The Workhorse of this compound Synthesis

The most prevalent and efficient methods for producing this compound begin with 1,6-hexanediol. This approach involves the substitution of the two hydroxyl groups with bromine atoms. Several key reagents and protocols have been developed for this transformation.

One of the most direct and long-standing methods for the synthesis of this compound is the reaction of 1,6-hexanediol with concentrated hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid to facilitate the dehydration process.

Experimental Protocol: Synthesis of this compound from 1,6-Hexanediol and HBr [1][2][3]

-

Apparatus: A four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel.

-

Reagents:

-

1,6-Hexanediol

-

48% Hydrobromic Acid (aq.)

-

Concentrated Sulfuric Acid

-

5% Sodium Carbonate Solution (aq.)

-

Anhydrous Calcium Chloride

-

-

Procedure:

-

To the flask, add 1,6-hexanediol and a small amount of 48% hydrobromic acid. Stir the mixture at room temperature until the diol is fully dissolved.

-

Gently warm the mixture to approximately 40°C.

-

Slowly add concentrated sulfuric acid dropwise via the dropping funnel, monitoring the temperature to control any exotherm.

-

After the sulfuric acid addition is complete, add the remaining portion of the 48% hydrobromic acid.

-

Gradually heat the reaction mixture to reflux and maintain this temperature for approximately 4-18 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two phases.

-

Separate the organic phase and wash it sequentially with equal volumes of water and a 5% sodium carbonate solution to neutralize any remaining acid.

-

Perform a steam distillation to isolate the crude this compound.

-

Dry the distilled organic phase over anhydrous calcium chloride.

-

Purify the product by vacuum distillation, collecting the fraction boiling at 143-145°C at 3.9 kPa.

-

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl halides. For the synthesis of this compound, this typically involves the use of triphenylphosphine (PPh₃) and a bromine source, such as N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄). This method is particularly advantageous for substrates sensitive to harsh acidic conditions.

Experimental Protocol: Synthesis of this compound via the Appel Reaction [4][5]

-

Apparatus: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagents:

-

1,6-Hexanediol

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Petroleum Ether and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

In the flask under a nitrogen atmosphere, dissolve N-bromosuccinimide (3 mmol) in anhydrous dichloromethane (10 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of 1,6-hexanediol (1 mmol) and triphenylphosphine (3 mmol) in anhydrous dichloromethane.

-

Add the solution of the diol and triphenylphosphine dropwise to the cold NBS solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir in the dark for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the residue by flash chromatography on a silica gel column, eluting with a 30:1 mixture of petroleum ether and ethyl acetate to yield pure this compound.

-

Phosphorus tribromide is another effective reagent for the bromination of primary alcohols. The reaction is typically performed in a suitable solvent, and care must be taken due to the reactivity of PBr₃ with water.

Experimental Protocol: Synthesis of this compound with PBr₃

-

Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube.

-

Reagents:

-

1,6-Hexanediol

-

Phosphorus Tribromide (PBr₃)

-

Anhydrous Hexane

-

3% Sodium Hydroxide Solution (aq.)

-

Pure Water

-

-

Procedure:

-

In the flask, dissolve 1,6-hexanediol in anhydrous hexane.

-

Cool the solution in an ice bath to maintain a temperature at or below 40°C.

-

Slowly add phosphorus tribromide dropwise to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature until the reaction is complete (monitor by GC or TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it successively with pure water and a 3% aqueous solution of sodium hydroxide.

-

Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude product by vacuum distillation.

-

From Adipic Acid: An Indirect, Two-Step Route